7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-4-10-12-7(9)3-6(2)11-8(5)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEKNLREIQNGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244127-42-2 | |
| Record name | 7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Reactivity Profiling of 7 Chloro 3,5 Dimethylpyrazolo 1,5 a Pyrimidine Derivatives
Electrophilic Substitution Patterns on the Pyrazolo[1,5-a]pyrimidine (B1248293) Ring System
The pyrazolo[1,5-a]pyrimidine system is susceptible to electrophilic attack, with the regioselectivity being highly dependent on the reaction conditions and the nature of the substituents on the ring. cdnsciencepub.com Theoretical calculations and experimental results on the parent scaffold show that the pyrazole (B372694) ring, specifically the C3 position, is the most electron-rich and typically the primary site for electrophilic substitution. cdnsciencepub.comresearchgate.net However, in 7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine, the C3 position is blocked by a methyl group. This directs electrophiles to the next most activated position.
Nitration of the unsubstituted pyrazolo[1,5-a]pyrimidine ring system shows strong reagent-dependent regioselectivity. cdnsciencepub.com The use of mixed nitric and sulfuric acids typically results in substitution at the C3 position, while nitric acid in acetic anhydride (B1165640) can lead to substitution at the C6 position. cdnsciencepub.comresearchgate.net
For this compound, the C3 position is substituted. Therefore, electrophilic nitration is expected to occur at the C6 position, the only available position on the pyrazole moiety. The electron-donating methyl groups at C3 and C5 would activate the ring system towards electrophilic attack, while the C7-chloro group would have a deactivating effect. The anticipated product under nitrating conditions would be 6-nitro-7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine .
Table 1: Regioselectivity in Nitration of Pyrazolo[1,5-a]pyrimidines
| Derivative | Reagent | Position of Nitration | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | HNO₃ / H₂SO₄ | C3 | cdnsciencepub.com |
| Pyrazolo[1,5-a]pyrimidine | HNO₃ / Ac₂O | C6 | cdnsciencepub.com |
Bromination of the pyrazolo[1,5-a]pyrimidine scaffold predominantly occurs at the C3 position. cdnsciencepub.com Studies on various 7-substituted-2-methylpyrazolo[1,5-a]pyrimidines have shown that treatment with N-bromosuccinimide (NBS) in a solvent like THF leads to the exclusive formation of the 3-bromo derivatives in high yields. researchgate.net More recent methods using potassium bromide and a hypervalent iodine(III) reagent in water also show high regioselectivity for the C3 position. nih.gov
As with nitration, the C3 position on this compound is occupied. Consequently, electrophilic bromination is directed to the C6 position. Reaction with NBS or other electrophilic bromine sources would yield 6-bromo-7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine . If harsher conditions or an excess of the brominating agent were used, the possibility of substitution on one of the methyl groups could arise, though this is generally a less favorable pathway.
Nucleophilic Substitution Reactions and Synthetic Utility
The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups at this position. The reaction is selective for the C7 position, even in the presence of other halo-substituents at different positions, such as C5. nih.gov
This high reactivity allows for the facile displacement of the C7-chloride by various nucleophiles, including amines, thiols, and alkoxides, often under mild conditions. nih.govnih.gov For instance, the reaction with morpholine (B109124) in the presence of a weak base like potassium carbonate proceeds efficiently at room temperature to yield the corresponding 7-morpholino derivative. nih.gov This synthetic handle is crucial for building molecular diversity and has been extensively used in the development of kinase inhibitors and other biologically active molecules. nih.gov
Table 2: Examples of Nucleophilic Substitution at the C7-Position
| Nucleophile | Reagent Example | Product Class | Reference |
|---|---|---|---|
| Amines | Morpholine, Benzylamine | 7-Aminopyrazolo[1,5-a]pyrimidines | nih.gov |
| Alkoxides | Sodium Methoxide | 7-Alkoxypyrazolo[1,5-a]pyrimidines | nih.gov |
Reduction Reactions and Stereochemical Outcomes
The reduction of the pyrazolo[1,5-a]pyrimidine scaffold can proceed via two primary pathways: dearomatization of the pyrimidine (B1678525) ring or reductive cleavage of substituents. The choice of reducing agent and reaction conditions determines the outcome.
Reduction with complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄), preferentially reduces the pyrimidine ring over the pyrazole ring. mdpi.com For 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, this dearomatization leads to the formation of tetrahydropyrazolo[1,5-a]pyrimidines (THPPs). mdpi.com The presence of substituents at C5 and C7 creates two stereocenters, allowing for the formation of up to four possible stereoisomers (two pairs of enantiomers). Both syn- and anti-configured isomers have been isolated and characterized, providing a rich stereochemical landscape for medicinal chemistry applications. mdpi.com Applying this to this compound, reduction with NaBH₄ would be expected to yield cis- and trans-7-chloro-3,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.
Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for the reductive dehalogenation of chloropyrimidines. oregonstate.edu In this case, the C7-chloro group would be cleaved and replaced with a hydrogen atom. This reaction would likely lead to the formation of 3,5-dimethylpyrazolo[1,5-a]pyrimidine . Depending on the reaction conditions (e.g., pressure, temperature), subsequent reduction of the pyrimidine ring could also occur.
Other Reactive Transformations and Functional Group Interconversions
The C7-chloro group not only serves as a site for nucleophilic substitution but also as a handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic possibilities.
Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) couplings are particularly effective. nih.govnih.gov While many examples in the literature focus on couplings at the C3 or C5 positions, the principles are directly applicable to the reactive C7-chloro position. nih.govrsc.org Reacting this compound with an arylboronic acid under Suzuki conditions would yield a 7-aryl-3,5-dimethylpyrazolo[1,5-a]pyrimidine . This strategy is a powerful tool for creating complex derivatives with tailored electronic and steric properties.
Table 3: Potential Cross-Coupling Reactions at the C7-Position
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Class | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | PdCl₂(PPh₃)₂, Na₂CO₃ | 7-Arylpyrazolo[1,5-a]pyrimidines | nih.govrsc.org |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 7-Aminopyrazolo[1,5-a]pyrimidines | nih.gov |
Structural Elucidation and Computational Investigations of 7 Chloro 3,5 Dimethylpyrazolo 1,5 a Pyrimidine Analogues
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net
In the ¹H NMR spectra of pyrazolo[1,5-a]pyrimidine derivatives, the chemical shifts of the protons provide information about their local electronic environment. For instance, in a related compound, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the proton at position 2 (H-2) appears as a singlet at δ 8.50 ppm, while the proton at position 6 (H-6) is observed as a doublet at δ 7.08 ppm. mdpi.com The methyl groups at positions 5 and 7 show distinct signals, with the 7-CH₃ appearing at δ 2.69 ppm and the 5-CH₃ at δ 2.56 ppm. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. For the same analogue, the carbon atoms of the pyrimidine (B1678525) ring, C-5 and C-7, resonate at δ 162.29 and δ 146.59 ppm, respectively. mdpi.com The pyrazole (B372694) ring carbons, C-2 and C-3, are found at δ 146.43 and δ 100.79 ppm, respectively. mdpi.com The chemical shifts of the methyl carbons are also distinguishable, with the 5-CH₃ at δ 24.50 ppm and the 7-CH₃ at δ 16.53 ppm. mdpi.com A general method for distinguishing between 5-methyl and 7-methyl isomers is based on the chemical shift of the methyl group's carbon atom or its fine structure in the ¹H NMR spectrum. researchgate.net
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | 8.50 (s) | 146.43 |
| 3 | - | 100.79 |
| 5 | - | 162.29 |
| 6 | 7.08 (d) | 110.64 |
| 7 | - | 146.59 |
| 5-CH₃ | 2.56 (s) | 24.50 |
| 7-CH₃ | 2.69 (d) | 16.53 |
Data for ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. mdpi.com
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the context of pyrazolo[1,5-a]pyrimidine analogues, IR spectra can confirm the presence of characteristic bonds such as C=N, C=C, and C-H. For instance, in a series of 7-substituted-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidines, characteristic IR absorption bands are observed for aromatic C-H stretching around 2922 cm⁻¹, C=N stretching near 1551 cm⁻¹, and C=C stretching of conjugated alkenes around 1605 cm⁻¹. semanticscholar.org
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine, the predicted monoisotopic mass is 181.04068 Da. uni.lu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. Predicted collision cross-section (CCS) values can also be calculated for different adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which can aid in structural identification. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 182.04796 |
| [M+Na]⁺ | 204.02990 |
| [M-H]⁻ | 180.03340 |
| [M+NH₄]⁺ | 199.07450 |
| [M+K]⁺ | 220.00384 |
Predicted mass spectrometry data for this compound. uni.lu
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not available, the structures of closely related analogues have been determined, offering valuable insights into the geometry of the pyrazolo[1,5-a]pyrimidine core.
For example, the crystal structure of 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine reveals that the fused pyrazole and pyrimidine rings are nearly coplanar, with a dihedral angle of only 0.8(2)° between their planes. nih.gov The mean plane of this fused ring system is also nearly coplanar with the attached phenyl ring, showing a dihedral angle of 9.06(7)°. nih.gov
Another analogue, 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, also shows that all non-hydrogen atoms are essentially coplanar, with a root-mean-square deviation of 0.011 Å. nih.gov In the crystal lattice, weak C-H···N hydrogen bonds link the molecules into infinite sheets. nih.gov
| Parameter | 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine nih.gov | 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile nih.gov |
|---|---|---|
| Formula | C₁₃H₁₀ClN₃ | C₈H₄Cl₂N₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 6.5993(2) | 4.9817(4) |
| b (Å) | 12.6166(4) | 18.4025(15) |
| c (Å) | 13.8702(5) | 10.1526(9) |
| β (°) | 100.131(2) | 95.924(1) |
| Volume (ų) | 1136.84(6) | 925.78(13) |
Quantum Chemical Calculations and Molecular Orbital Theory
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These computational methods allow for the prediction of various molecular properties and provide insights that complement experimental findings.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and distribution of these orbitals can provide information about the molecule's ability to act as an electron donor or acceptor.
For pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations at the B3LYP level of theory have shown that the electronic structure is characterized by frontier molecular orbitals of antibonding π nature. nih.gov The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.
Computational studies on pyrazolo[1,5-a]pyrimidines have demonstrated that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the fused ring system can significantly influence the energies of the HOMO and LUMO. rsc.org This, in turn, affects the electronic properties and reactivity of the molecule. By analyzing the frontier molecular orbitals, researchers can gain deeper insights into charge transfer processes and guide the design of new derivatives with tailored properties. nbinno.com
Conformational Analysis and Intramolecular Interactions
In the case of this compound, the pyrazolo[1,5-a]pyrimidine core is expected to maintain its planarity. The methyl groups at positions 3 and 5, and the chloro group at position 7 are the key substituents. While the core is rigid, the methyl groups can undergo free rotation. Intramolecular interactions in such structures are typically weak, consisting mainly of van der Waals forces. The presence of heteroatoms (nitrogen) allows for potential weak C-H···N interactions, which can contribute to stabilizing the planar conformation. Studies on related substituted pyrazolo[1,5-a]pyrimidines have shown that upon reduction of the pyrimidine ring, the bicyclic core can adopt different conformations (syn or anti), which exhibit varying degrees of conformational lability. mdpi.com However, for the aromatic system of this compound, a stable, planar conformation is predicted.
Table 1: Predicted Conformational Features of this compound
| Feature | Description |
|---|---|
| Core Structure | Fused pyrazole and pyrimidine rings |
| Predicted Conformation | Essentially planar |
| Key Substituents | 3-methyl, 5-methyl, 7-chloro |
| Rotatable Bonds | C-C bonds of the methyl groups |
Prediction of Electrophilic Substitution Orientation
The orientation of electrophilic substitution on the pyrazolo[1,5-a]pyrimidine ring system is dictated by the electron density of the different positions on the heterocyclic core. Theoretical calculations on the parent pyrazolo[1,5-a]pyrimidine predict that electrophilic attack is most likely to occur at the 3- and 6-positions. cdnsciencepub.comresearchgate.net The pyrazole moiety is generally more susceptible to electrophilic attack than the pyrimidine ring.
For this compound, the existing substituents will further influence the regioselectivity of subsequent reactions. The methyl groups at positions 3 and 5 are electron-donating and would typically activate the ring towards electrophilic substitution. However, since position 3 is already substituted, its activating effect would primarily influence the adjacent positions. The chloro group at position 7 is an electron-withdrawing group, which deactivates the pyrimidine ring.
Considering these factors, electrophilic substitution on this compound is predicted to preferentially occur at the 6-position of the pyrazole ring. This is consistent with general findings for the pyrazolo[1,5-a]pyrimidine scaffold, where the 3- and 6-positions are the most reactive. cdnsciencepub.comresearchgate.net Halogenation reactions on similar 7-arylpyrazolo[1,5-a]pyrimidines have been shown to proceed at the 3-position, indicating the high reactivity of the pyrazole part of the molecule. nih.gov
Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| 3 | Substituted | Already occupied by a methyl group. |
| 6 | Most Favorable | Electron-rich position on the pyrazole ring, activated by the pyrazole nitrogen atoms. |
Molecular Docking and Protein-Ligand Interaction Studies
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly for the development of protein kinase inhibitors. nih.gov Numerous molecular docking studies have been performed on analogues to understand their binding modes with various kinases, most notably Cyclin-Dependent Kinase 2 (CDK2). ekb.egnih.govresearchgate.net
While specific docking studies for this compound are not widely reported, the interactions of structurally similar compounds with CDK2 can provide valuable insights. These studies consistently show that the pyrazolo[1,5-a]pyrimidine core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of amino acid residues in the hinge region of the kinase's ATP-binding site. For CDK2, this key interaction typically involves the N1 and/or N2 of the pyrazole ring and the backbone of Leu83. nih.gov
Table 3: Predicted Protein-Ligand Interactions for this compound with CDK2
| Interacting Ligand Moiety | Potential Interacting Protein Residue (CDK2) | Type of Interaction |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Core (N1/N2) | Leu83 (backbone) | Hydrogen Bonding |
| 3-Methyl Group | Hydrophobic Pocket | Hydrophobic Interaction |
| 5-Methyl Group | Hydrophobic Pocket | Hydrophobic Interaction |
Mechanistic Investigations of Biological Activities for Pyrazolo 1,5 a Pyrimidine Derivatives
Enzyme Target Identification and Inhibitory Mechanisms
The pyrazolo[1,5-a]pyrimidine (B1248293) core has been identified as a versatile scaffold for designing inhibitors that target a range of enzymes and receptors, playing crucial roles in various pathological conditions.
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer. rsc.orgnih.gov These compounds typically act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of the target kinase. nih.govdntb.gov.ua
Cyclin-Dependent Kinases (CDKs): Numerous studies have focused on developing pyrazolo[1,5-a]pyrimidine-based compounds as inhibitors of CDKs, which are key regulators of the cell cycle. For instance, a series of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines, a related isomeric scaffold, have been identified as potent nanomolar inhibitors of CDKs. mdpi.com In silico modeling of pyrazolo[1,5-a]pyrimidine inhibitors targeting CDK2 has shown that the core heterocyclic ring fits well within the ATP binding cleft, mimicking the binding fashion of purine (B94841) inhibitors of this kinase. dntb.gov.ua The 7-N-aryl substitution is considered crucial for boosting inhibitory activity. dntb.gov.ua Dinaciclib, a marketed drug for cancer treatment, features a pyrazolo[1,5-a]pyrimidine scaffold and functions by inhibiting CDK enzymes.
Pim-1 and Flt-3 Kinases: The serine/threonine kinase Pim-1 and the receptor tyrosine kinase Flt-3 are important targets in acute myeloid leukemia (AML). nih.gov Pim-1 is known to contribute to the anti-apoptotic effects of Flt-3 with an internal tandem duplication (FLT3-ITD), a common mutation in AML. nih.gov Research has shown that concurrent inhibition of Pim and FLT3 kinases can enhance the apoptosis of FLT3-ITD AML cells. nih.gov While specific pyrazolo[1,5-a]pyrimidine inhibitors targeting both kinases are under investigation, this scaffold is a promising starting point for developing such dual inhibitors.
Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are significant targets in solid tumors. The pyrazolo[1,5-a]pyrimidine nucleus is a core feature in two of the three marketed drugs for NTRK fusion cancers, including Larotrectinib and Entrectinib. Structure-activity relationship (SAR) studies reveal that the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a critical hydrogen bond interaction with the hinge region of the kinase domain (Met592).
Table 1: Examples of Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Picolinamide-substituted PP Derivatives | TrkA | 1.7 | |
| 3,5,7-Trisubstituted Pyrazolo[4,3-d]pyrimidines | CDK2/A2 | Not specified (nanomolar) | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine Derivatives | CDK2/Cyclin A | 3,410 - 6,370 |
Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides (cAMP and cGMP), acting as key regulators of intracellular signaling. Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of these enzymes. Specifically, derivatives of this scaffold have been discovered as highly selective inhibitors of PDE10A. PDE10A is highly expressed in the striatum of the brain, and its inhibition is a therapeutic strategy for neurological and psychiatric disorders. A recent review also highlights the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of PDE4, another important therapeutic target. nih.gov
Beyond enzyme inhibition, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop receptor antagonists.
Neuropeptide Y (NPY) Receptor: A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated as antagonists for the Neuropeptide Y Y1 receptor (NPY Y1R). High binding affinity was achieved with specific substitutions at the C3 and C7 positions of the pyrazolo[1,5-a]pyrimidine core. One compound from this series, CP-671,906, was shown to inhibit NPY-induced increases in blood pressure and food intake in animal models, suggesting a role for NPY Y1R in regulating these physiological processes.
Cellular Level Effects and Biological Pathways
The enzymatic inhibition and receptor antagonism described above translate into specific effects at the cellular level, modulating key biological pathways involved in cell proliferation and survival.
As potent inhibitors of CDKs, pyrazolo[1,5-a]pyrimidine derivatives can effectively halt the cell cycle. rsc.orgdntb.gov.ua By blocking the activity of CDKs, these compounds prevent the phosphorylation of key substrates required for progression through different phases of the cell cycle. For example, treatment of cancer cell lines with pyrazolo[1,5-a]pyrimidine-based CDK inhibitors has been shown to cause a remarkable arrest at the S/G2-M transition phase of the cell cycle. This cell cycle blockade is a primary mechanism behind the antiproliferative activity of these compounds.
A crucial consequence of cell cycle arrest and the inhibition of pro-survival signaling pathways by pyrazolo[1,5-a]pyrimidine derivatives is the induction of programmed cell death, or apoptosis. rsc.org In cancer cells, treatment with these compounds has been shown to significantly increase the total apoptotic population. Mechanistic studies indicate that this apoptosis induction can proceed through both the intrinsic and extrinsic pathways. This is evidenced by the activation of key apoptotic markers, including the tumor suppressor protein p53, the pro-apoptotic protein Bax, the initiator caspases -8 and -9, and the executioner caspase-3.
Influence on Cell Proliferation in in vitro Assays
The pyrazolo[1,5-a]pyrimidine core is a key feature in several compounds designed as inhibitors of cell proliferation, particularly in the context of cancer research. While specific studies focusing solely on 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine are not extensively detailed in the available literature, the broader class of pyrazolo[1,5-a]pyrimidines has demonstrated significant antiproliferative effects through various mechanisms.
Derivatives of this scaffold have been identified as potent inhibitors of Threonine Tyrosine Kinase (TTK), a crucial component of the mitotic checkpoint. Inhibition of TTK can lead to errors in chromosome segregation, aneuploidy, and ultimately, cell death in cancer cells. One such potent inhibitor, CFI-402257, belongs to the pyrazolo[1,5-a]pyrimidine class. nih.gov The development of these inhibitors often involves synthetic pathways starting from chloro-substituted pyrazolopyrimidines, highlighting the importance of precursors like this compound in generating biologically active molecules. nih.gov
Furthermore, other pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anti-tumor activities, showing the versatility of this chemical backbone in developing novel anticancer agents. mdpi.comnih.gov The cytotoxic effects of some pyrazolopyrimidine derivatives have been linked to the generation of reactive oxygen species (ROS) within cells. biorxiv.org The general structure of pyrazolo[1,5-a]pyrimidines allows for substitutions at various positions, which can be fine-tuned to optimize potency and selectivity against different cancer cell lines.
Table 1: Examples of Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Mechanism of Action | Target | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Inhibition of mitotic checkpoint | TTK Kinase | nih.gov |
| Aminobenzothiazole linked pyrazolo[1,5-a]pyrimidines | ROS Generation | Various Cancer Cell Lines | biorxiv.org |
Note: Data for the specific compound this compound was not available in the reviewed sources.
Chromosomal Aberration Induction in Cell-Based Assays
Currently, there is a lack of publicly available scientific literature detailing studies on the induction of chromosomal aberrations by this compound in cell-based assays. Genotoxicity and mutagenicity studies are critical for the safety assessment of any potential therapeutic agent. While some pyrazolo[1,5-a]pyrimidine derivatives are being investigated for their anti-cancer properties, which involves disrupting cellular processes that can be related to genetic damage in cancer cells, specific data on chromosomal damage potential for this particular compound is not available. nih.gov
Investigations into Antimicrobial Mechanisms
The pyrazolo[1,5-a]pyrimidine scaffold has been a fruitful source for the development of novel antimicrobial agents.
Various derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and tested for their antibacterial properties. For instance, 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine, a compound structurally similar to this compound, has demonstrated a good antibacterial spectrum with Minimum Inhibitory Concentrations (MICs) ranging from 0.187 to 0.50 µg/mL against several bacterial strains. nih.gov This particular derivative was found to be more effective against Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa. nih.gov
The antibacterial activity of these compounds is influenced by the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine ring system. Structure-activity relationship (SAR) studies have shown that modifications at different positions can significantly impact the antibacterial potency and spectrum. nih.govfigshare.com
Table 2: Antibacterial Activity of a Structurally Similar Compound: 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.187 - 0.375 | nih.gov |
| Enterococcus faecalis | 0.187 - 0.375 | nih.gov |
Note: The data presented is for a structurally related compound, not this compound.
This compound serves as a key intermediate in the synthesis of various antifungal agents. nih.gov A series of 7-alkylaminopyrazolo[1,5-a]pyrimidines, derived from this chloro precursor, were found to inhibit the growth of Trichophyton mentagrophytes in vitro. nih.gov The research indicated a clear structure-activity relationship: the degree of inhibition increased with the length of the 7-alkylamino chain up to eight carbon units, after which the activity began to decrease. nih.gov Moreover, unsaturated alkyl chains conferred greater fungitoxic activity than saturated ones. nih.gov While the antifungal activity of this compound itself was not reported, its role as a precursor is crucial for the development of these active antifungal compounds.
Anti-inflammatory Action Mechanisms
Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anti-inflammatory potential. nih.gov Studies on this class of compounds have explored their ability to modulate various pathways involved in the inflammatory response. For example, some derivatives have been shown to be weak inhibitors of prostaglandin (B15479496) biosynthesis. nih.gov Other mechanistic studies have focused on leukocyte functions, such as the inhibition of superoxide (B77818) production and myeloperoxidase release. nih.gov
More recent research into related scaffolds like pyrazolo[1,5-a]quinazolines has identified compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in monocytic cells. mdpi.com The anti-inflammatory effects of some pyrimidines and azolopyrimidines have also been linked to the inhibition of nitric oxide (NO) and interleukin-6 (IL-6) synthesis. mdpi.com The diverse anti-inflammatory mechanisms exhibited by this class of compounds underscore the potential for developing novel anti-inflammatory drugs. However, specific mechanistic studies on the anti-inflammatory actions of this compound have not been reported in the available literature.
Central Nervous System (CNS) Activity without Therapeutic Context
Research into the CNS properties of 3-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine has identified it as a nonbenzodiazepine antianxiety agent. Studies have demonstrated that this compound exhibits anxiolytic effects in animal models, comparable to clinically used benzodiazepines like diazepam and chlordiazepoxide.
A noteworthy finding is that 3-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine does not potentiate the CNS depressant effects of ethanol (B145695) or sodium barbital (B3395916) at doses that produce an anxiolytic effect. This is a significant distinction from benzodiazepines, which are known to enhance the sedative effects of alcohol and barbiturates. This suggests a different mechanism of action at the molecular level.
Further investigations into its pharmacological profile revealed a lack of activity in anticonvulsant and analgesic tests, indicating a more specific action on anxiety-related pathways rather than a broad CNS depressant effect. The anxiolytic efficacy was further substantiated in studies modifying provoked aggression in monkeys, muricidal behavior in rats, and in fighting mice.
The research highlights the potential of the pyrazolo[1,5-a]pyrimidine scaffold in developing CNS-active agents with more selective profiles and potentially fewer side effects compared to existing medications.
Table 1: Summary of CNS Activity for 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine
| Activity Assessed | Finding | Comparison to Benzodiazepines (e.g., Diazepam) |
|---|---|---|
| Antianxiety Effect | Anxiolytic effect observed in animal models. | Comparable efficacy. |
| Potentiation of Ethanol/Barbital Effects | No potentiation of CNS depressant effects at anxiolytic doses. | Benzodiazepines potentiate these effects at minimal anxiolytic doses. |
| Anticonvulsant Activity | Lacked activity. | Benzodiazepines typically have anticonvulsant properties. |
| Analgesic Activity | Lacked activity. | Not a primary effect of most benzodiazepines. |
| Effect on Provoked Aggression | Modified provoked aggression. | Similar effects observed. |
Structure Activity Relationship Sar Studies on Pyrazolo 1,5 a Pyrimidine Systems
Impact of Substituents at Positions 2, 3, 5, and 7 on Biological Activity
The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.govresearchgate.net Modifications at positions 2, 3, 5, and 7 have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Role of Halogenation (e.g., Chlorine at Position 7)
Halogenation, particularly at position 7 of the pyrazolo[1,5-a]pyrimidine ring, plays a significant role in modulating biological activity. The introduction of a chlorine atom at this position can influence the electronic properties of the molecule, enhancing its interaction with target proteins. nih.gov In many instances, a chloro group at C7 is associated with increased inhibitory potency. For example, in a series of pyrazolo[1,5-a]pyrimidine-based inhibitors, the presence of a chlorine atom at position 7 was found to be a key contributor to their biological activity. mdpi.com The electron-withdrawing nature of chlorine can affect the electron density of the entire ring system, potentially leading to more favorable binding interactions within the active site of a target enzyme. nih.govmdpi.com
Research on various kinase inhibitors has demonstrated that halogenation can lead to improved metabolic stability and potency. nih.gov The introduction of a chlorine atom can block potential sites of metabolism, thereby increasing the compound's half-life in vivo.
Table 1: Effect of C7-Substitution on Biological Activity
| Compound ID | C7-Substituent | Target | Activity (IC₅₀) |
| 1a | -OH | c-Src Kinase | >10 µM |
| 1b | -Cl | c-Src Kinase | 1.5 µM |
| 2a | -H | AHR Antagonist | >10 µM |
| 2b | -Cl | AHR Antagonist | 650 nM |
This table illustrates the significant enhancement in biological activity upon substitution with a chlorine atom at the C7 position.
Influence of Alkyl and Aryl Substituents
Substituents at positions 3 and 5 have a profound impact on the SAR of pyrazolo[1,5-a]pyrimidines. Small alkyl groups, such as methyl, at these positions are often well-tolerated and can contribute to favorable hydrophobic interactions within the binding pocket of a kinase. nih.govmdpi.com For instance, the presence of methyl groups at both C3 and C5 can enhance the compound's affinity for the target enzyme.
In the context of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, the introduction of methyl groups can lead to the formation of different stereoisomers upon reduction of the pyrimidine (B1678525) ring, which can exhibit distinct biological activities and conformational labilities. nih.govmdpi.com
Aryl substituents at these positions can also significantly influence activity. The orientation and electronic properties of the aryl ring are critical. For example, an aryl group at position 7 has been shown to be favorable for activity against certain kinases. mdpi.com
Effects of Electron-Withdrawing Groups
Electron-withdrawing groups (EWGs) at various positions on the pyrazolo[1,5-a]pyrimidine scaffold are generally associated with enhanced biological activity. nih.gov At position 7, an electron-withdrawing group is often more favorable than an electron-donating group for kinase inhibition. mdpi.com This is exemplified by the increased potency observed with a chloro substituent at this position.
At position 5, electron-withdrawing groups such as halogens have been shown to improve antibacterial potency and contribute to increased metabolic stability in kinase inhibitors. nih.gov The presence of a cyano group at the third position has also been found to be crucial for enhancing the activity of certain pyrazolo[1,5-a]pyrimidine derivatives. mdpi.com
Conformational Aspects and Planarity in SAR
The pyrazolo[1,5-a]pyrimidine ring system is an essentially planar and rigid scaffold. nih.govnih.gov This planarity is a key feature that influences how these molecules fit into the often-planar ATP-binding sites of kinases. nih.gov The rigid nature of the fused rings reduces the conformational flexibility of the molecule, which can be advantageous for binding affinity as it minimizes the entropic penalty upon binding to a target.
Stereochemical Considerations in Activity Modulation
Stereochemistry can play a critical role in the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, particularly when chiral centers are introduced. For instance, the reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines can lead to the formation of up to four possible stereoisomers. nih.govmdpi.com These stereoisomers can exhibit significantly different biological activities due to their distinct three-dimensional arrangements, which dictate how they interact with the chiral environment of a biological target.
Studies on 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives have shown that syn- and anti-isomers can be formed, with the bicyclic core of the syn-configuration being conformationally stable, while the trans-configuration is more labile. nih.govmdpi.com This difference in conformational flexibility can impact how well each isomer can adapt to the active site of a target. nih.gov
Rational Design Principles Derived from SAR for Pyrazolo[1,5-a]pyrimidine Derivatives
The wealth of SAR data on pyrazolo[1,5-a]pyrimidines has led to the development of rational design principles for novel inhibitors. mdpi.comnih.gov A key principle is the utilization of the pyrazolo[1,5-a]pyrimidine core as a scaffold to occupy the adenine-binding region of kinases. rsc.org
Specific design strategies often involve:
Targeting the Hinge Region: The nitrogen atoms of the pyrazolo[1,5-a]pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. mdpi.com
Exploring Hydrophobic Pockets: Alkyl and aryl substituents at positions 3, 5, and 7 can be designed to fit into specific hydrophobic pockets within the active site, thereby increasing binding affinity and selectivity. nih.gov
Modulating Physicochemical Properties: The introduction of specific functional groups, such as halogens or polar moieties, can be used to optimize properties like solubility, metabolic stability, and cell permeability. nih.govnih.gov
Table 2: Rational Design of Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors
| Design Principle | Targeted Interaction | Example Substituent | Resulting Improvement |
| Hinge Binding | Hydrogen Bonding | N1 of pyrazole (B372694) ring | Enhanced Potency |
| Hydrophobic Pocket Occupancy | van der Waals Interactions | Phenyl group at C7 | Increased Affinity |
| Improved Metabolic Stability | Blocking Metabolic Sites | Chlorine at C7 | Longer Half-life |
| Enhanced Selectivity | Specific interactions | Morpholine (B109124) group | Reduced Off-target Effects |
This table summarizes key rational design principles derived from SAR studies of pyrazolo[1,5-a]pyrimidine derivatives.
By applying these principles, medicinal chemists can design and synthesize novel pyrazolo[1,5-a]pyrimidine derivatives with improved potency, selectivity, and drug-like properties for various therapeutic targets. mdpi.comrsc.org
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future synthetic research should focus on developing more efficient and environmentally friendly methods for producing 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine and its derivatives. Traditional syntheses of the pyrazolo[1,5-a]pyrimidine (B1248293) core often involve the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov While effective, these methods can sometimes lack efficiency or rely on harsh conditions.
Emerging sustainable and green chemistry approaches offer promising alternatives. nih.gov Methodologies that leverage ultrasonic irradiation or the use of eco-friendly solvents like polyethylene (B3416737) glycol (PEG-400) and water have been successfully applied to the synthesis of other pyrazolo[1,5-a]pyrimidines. nih.govbme.hujocpr.com These techniques often lead to higher yields, shorter reaction times, and a reduced environmental impact. jocpr.comcu.edu.eg Future work could adapt these green strategies for the large-scale, cost-effective production of this compound.
| Synthetic Strategy | Potential Advantages for Future Development |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. nih.gov |
| Ultrasonic Irradiation | Increased reaction rates, high yields, environmentally friendly. bme.hu |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of molecular diversity. nih.govnih.gov |
| Green Solvents (e.g., Water, PEG-400) | Reduced toxicity and environmental impact, potential for improved yields. nih.govjocpr.com |
Exploration of Diverse Biological Targets beyond Current Scope
The pyrazolo[1,5-a]pyrimidine scaffold is known to interact with a multitude of biological targets, demonstrating its versatility as a pharmacophore. nih.gov Derivatives have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov
Key kinase targets that have been successfully inhibited by pyrazolo[1,5-a]pyrimidine analogues include:
Pim-1 kinase: Implicated in cell survival and proliferation in various cancers. nih.gov
Cyclin-Dependent Kinases (CDKs): Central to the regulation of the cell cycle, making them attractive targets for anticancer drugs. ekb.egacs.org
Casein Kinase 2 (CK2): A constitutively active kinase involved in a wide range of cellular processes and linked to cancer development. biorxiv.org
Tropomyosin Receptor Kinases (Trks): Their inhibition is a therapeutic strategy for cancers with NTRK gene fusions. mdpi.com
Beyond kinases, the scaffold has been associated with a wide range of pharmacological effects, including antioxidant, anti-diabetic, anti-Alzheimer's, and anti-arthritic properties. rsc.orgsemanticscholar.orgresearchgate.net An isomer of the title compound, 3-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine, has been evaluated for its anti-anxiety properties. nih.gov This breadth of activity suggests that this compound could be screened against a wider array of biological targets to uncover novel therapeutic applications, particularly in neurodegenerative diseases, metabolic disorders, and inflammatory conditions.
Advanced Computational Modeling for Predictive Research
Computational chemistry is a powerful tool for accelerating drug discovery. Advanced computational methods can be employed to predict the biological activity, pharmacokinetic properties, and potential toxicity of this compound and its hypothetical derivatives, thereby guiding synthetic efforts toward the most promising candidates.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping have been effectively used for other pyrazolo[1,5-a]pyrimidine series to understand the structural requirements for biological activity. researchgate.netresearchgate.net Molecular docking simulations can predict the binding interactions of the compound within the active site of a target protein, providing insights into its mechanism of action. ekb.egnih.govresearchgate.net Applying these in silico methods to this compound could predict its affinity for various kinases and other targets, helping to prioritize experimental screening and rationally design more potent and selective analogues. nih.govresearchgate.net
Synthesis of Pyrazolo[1,5-a]pyrimidine Hybrid Molecules
Creating hybrid molecules by linking two or more distinct pharmacophores is a well-established strategy in medicinal chemistry to develop compounds with enhanced or dual-acting biological activity. The this compound structure is an excellent candidate for this approach. The chlorine atom at the 7-position is a reactive site that can be readily displaced by nucleophiles, allowing for the covalent attachment of other biologically active moieties. nih.gov
This strategy could be used to create hybrid molecules that target multiple pathways involved in a complex disease like cancer. For instance, linking the pyrazolo[1,5-a]pyrimidine core to fragments known to inhibit other key cancer targets could lead to synergistic antitumor effects and potentially overcome drug resistance. nih.gov Future research should explore the synthesis of such hybrid molecules and evaluate their biological profiles.
Application of Pyrazolo[1,5-a]pyrimidines as Precursors for Complex Chemical Entities
The pyrazolo[1,5-a]pyrimidine framework is not only a valuable pharmacophore but also a versatile synthetic intermediate. nih.govmdpi.comnbinno.com The title compound, this compound, can serve as a key building block for the synthesis of more complex, polyfunctionalized molecules. nih.gov
The reactivity of the 7-chloro group enables a variety of chemical transformations, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. rsc.org These reactions allow for the introduction of diverse functional groups at this position, significantly expanding the chemical space that can be explored. nih.gov This makes this compound a valuable precursor for generating libraries of novel compounds for high-throughput screening and for the synthesis of complex natural product analogues or other elaborate molecular architectures.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine, and how are intermediates characterized?
- The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, 7-chloro derivatives are prepared by refluxing hydroxy precursors (e.g., 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine) with phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane . Intermediates are purified via column chromatography (petroleum ether/ethyl acetate) and characterized using NMR, IR, and X-ray crystallography to confirm regioselectivity .
Q. How is the structural identity of this compound validated?
- Single-crystal X-ray diffraction is the gold standard. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters a = 6.5993 Å, b = 12.6166 Å, and c = 13.8702 Å confirm planar fused pyrazole-pyrimidine rings (dihedral angle: 0.8°). Hydrogen bonding (C–H···O/N) and π-π stacking (centroid distance: 3.426 Å) stabilize the lattice .
Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?
- These compounds exhibit diverse bioactivities, including peripheral benzodiazepine receptor modulation, COX-2 inhibition, and CRF1 antagonism . Specific derivatives show anti-malarial activity (e.g., Plasmodium falciparum inhibition, IC₅₀ = 0.16 mM) via Pf-dihydroorotate dehydrogenase targeting .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
- Catalytic systems (e.g., PdCl₂(PPh₃)₂ for Suzuki couplings) and solvent polarity adjustments improve regioselectivity. For example, acetonitrile at reflux enhances coupling efficiency with aryl amines (90% yield) . Microwave-assisted synthesis reduces reaction times (30 min vs. hours) while maintaining purity (>95%) .
Q. What strategies resolve contradictions in spectroscopic data for isomeric pyrazolo[1,5-a]pyrimidines?
- Advanced 2D NMR (¹H-¹³C HSQC, HMBC) distinguishes isomers by correlating proton environments with carbonyl/aromatic carbons. For example, ethyl-7-methyl vs. ethyl-5-methyl isomers show distinct NOESY cross-peaks between methyl protons and pyrimidine ring carbons . Mass spectrometry (HRMS) confirms molecular formulae, while DFT calculations predict tautomeric stability .
Q. How do substituents influence the biological activity of this compound?
- Electron-withdrawing groups (e.g., CF₃ at R₂) enhance enzyme inhibition (e.g., HMG-CoA reductase) by increasing electrophilicity at the pyrimidine N1 position . Trifluoromethyl derivatives exhibit 10-fold higher selectivity for benzodiazepine receptors due to hydrophobic interactions .
Q. What crystallographic methods identify polymorphic forms of this compound?
- Variable-temperature XRD (100–300 K) detects polymorphs by monitoring unit cell expansion. Differential scanning calorimetry (DSC) reveals phase transitions, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) driving polymorphism .
Q. How is environmental toxicity assessed for this compound?
- OECD Test Guideline 301D evaluates biodegradability in activated sludge. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) are performed, with LC₅₀ values <10 mg/L indicating high aquatic toxicity. Waste is treated via ozonation to degrade chloroaromatic byproducts .
Methodological Tables
Table 1: Key Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Space group | P21/n |
| Unit cell (Å) | a = 6.5993, b = 12.6166, c = 13.8702 |
| β angle (°) | 100.131 |
| R factor | 0.035 |
| π-π distance (Å) | 3.426 |
Table 2: Synthetic Optimization Parameters
| Condition | Yield Improvement |
|---|---|
| Microwave vs. reflux | 90% → 95% |
| PdCl₂(PPh₃)₂ catalysis | 75% → 85% (Suzuki coupling) |
| Acetonitrile solvent | 62% → 80% (amine coupling) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
